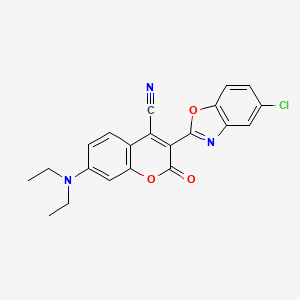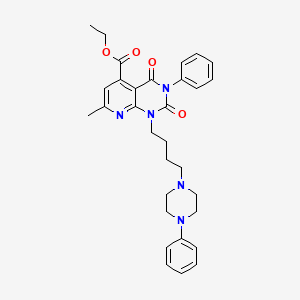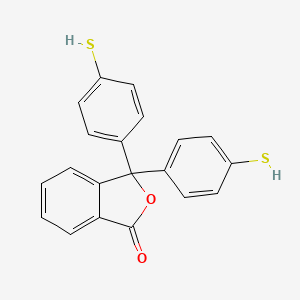
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound that features an acridine moiety linked to a pyrrolidine ring with sulfonic acid and dioxo functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the acridine moiety, followed by its attachment to the pyrrolidine ring. The sulfonic acid group is then introduced through sulfonation reactions. Key reagents used in these steps include acridine derivatives, pyrrolidine, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed .
化学反応の分析
Types of Reactions
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
科学的研究の応用
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.
Medicine: Explored for its potential as an anti-cancer agent, given the acridine moiety’s known cytotoxic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties .
作用機序
The mechanism by which 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects often involves intercalation with DNA, disrupting biological processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs. The compound may also interact with specific enzymes and proteins, further influencing cellular functions .
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An anti-cancer drug that intercalates with DNA.
Uniqueness
1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of the acridine moiety with the pyrrolidine ring and sulfonic acid group, which may confer distinct chemical and biological properties compared to other acridine derivatives .
特性
CAS番号 |
89685-75-6 |
|---|---|
分子式 |
C17H12N2O5S |
分子量 |
356.4 g/mol |
IUPAC名 |
1-acridin-9-yl-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-15-9-14(25(22,23)24)17(21)19(15)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,14H,9H2,(H,22,23,24) |
InChIキー |
DVSOCDBIOBCGNI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)








